molecular formula C14H20 B3174083 3-(4-n-Pentylphenyl)-1-propene CAS No. 951890-85-0

3-(4-n-Pentylphenyl)-1-propene

Cat. No.: B3174083
CAS No.: 951890-85-0
M. Wt: 188.31 g/mol
InChI Key: RWKGEUWMECDGBK-UHFFFAOYSA-N
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Description

3-(4-n-Pentylphenyl)-1-propene is an organic compound characterized by a phenyl ring substituted with a pentyl group at the para position and a propene group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Pentylphenyl)-1-propene typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-n-pentylphenyl bromide. This is achieved by brominating 4-n-pentylphenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the Propene Group: The next step involves the formation of the propene group. This can be done through a Wittig reaction, where the 4-n-pentylphenyl bromide is reacted with a phosphonium ylide to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Pentylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-n-Pentylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-n-Pentylphenyl)-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Pentylphenyl p-anisate
  • 4-Pentylphenyl 4-methoxybenzoate
  • 4-Cyano-4’-pentylbiphenyl

Uniqueness

3-(4-n-Pentylphenyl)-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-pentyl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKGEUWMECDGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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